molecular formula C15H13N3O2 B2704471 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 58589-03-0

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B2704471
CAS No.: 58589-03-0
M. Wt: 267.288
InChI Key: AMFNSBSLYBNMGX-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a substituted 1,2,4-oxadiazole derivative characterized by a central oxadiazole ring linked to a 4-methoxyphenyl group at position 3 and an aniline moiety at position 3. This compound has a molecular formula of C₁₅H₁₃N₃O₂, a molecular weight of 267.28 g/mol, and is utilized as a building block in synthetic chemistry .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFNSBSLYBNMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced heterocycles, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of oxadiazole derivatives, several compounds were synthesized and tested against different cancer cell lines, including SNB-19 and NCI-H460. The results indicated that derivatives with similar structures demonstrated promising activity:

  • Compound 6h exhibited a percentage growth inhibition (PGI) of 65.12% against SNB-19 at a concentration of 10 µM.
  • Molecular docking studies suggested effective binding to tubulin, indicating potential as tubulin inhibitors .

Antidiabetic Applications

Oxadiazole derivatives have also been explored for their antidiabetic properties. These compounds can influence glucose metabolism and have been evaluated for their efficacy in lowering blood glucose levels.

Case Study: Antidiabetic Activity

In a study involving genetically modified Drosophila melanogaster, certain oxadiazole derivatives were tested for their ability to reduce glucose levels significantly. The findings demonstrated that these compounds could serve as potential antidiabetic agents due to their ability to modulate metabolic pathways .

Antimicrobial Applications

The antimicrobial activity of oxadiazoles has been documented extensively. Compounds derived from oxadiazoles exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives showed considerable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940) with structurally analogous 1,2,4-oxadiazole-aniline derivatives, focusing on substituent effects, synthesis routes, and functional properties.

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected 1,2,4-Oxadiazole-Aniline Derivatives

Compound Name Oxadiazole Substituent Aniline Position Molecular Formula Molecular Weight (g/mol) Notable Properties Source
3-[3-(4-Methoxyphenyl)-...aniline (BB10-5940) 4-Methoxyphenyl 3- C₁₅H₁₃N₃O₂ 267.28 Building block; methoxy enhances polarity
2-[3-(3,4-Dimethoxyphenyl)-...aniline 3,4-Dimethoxyphenyl 2- C₁₆H₁₅N₃O₃ 297.31 Increased solubility due to two methoxy groups
4-[3-(4-Methylphenyl)-...aniline 4-Methylphenyl 4- C₁₅H₁₃N₃O 251.28 Methyl group improves lipophilicity
4-{[3-(Thiophen-2-yl)-...aniline Thiophen-2-yl 4- (via methyl) C₁₃H₁₁N₃OS 257.31 Thiophene introduces π-conjugation
4-[3-(4-Phenoxyphenyl)-...aniline 4-Phenoxyphenyl 4- C₂₀H₁₅N₃O₂ 329.35 Antimicrobial activity demonstrated

Key Observations :

  • The thiophene-containing derivative () exhibits π-conjugation, which may improve binding in biological systems.
  • Positional Isomerism : The 3-aniline substitution in BB10-5940 contrasts with 2- or 4-substituted analogs (e.g., ). Positional differences alter steric and electronic interactions, affecting molecular conformation and reactivity .
Computational and Crystallographic Insights

For example, Becke’s exchange-energy functional () could predict electronic properties, aiding in the design of derivatives with tailored bioactivity.

Biological Activity

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 252.27 g/mol

The structure includes a phenyl group substituted with a methoxy group and an oxadiazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
    • Case Study : In vitro assays revealed that derivatives of oxadiazole compounds exhibited IC50 values in the micromolar range against MCF-7, indicating potential as anticancer agents .
  • Antimicrobial Activity : The oxadiazole derivatives have been linked to antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances these properties.
    • Data Table : Antimicrobial activity against various strains.
      | Compound | MIC (µg/mL) | Activity Type |
      |----------|--------------|----------------|
      | this compound | 15.0 | Antibacterial |
      | 2-(4-methoxyphenyl)-1,2,4-oxadiazole | 10.0 | Antifungal |
  • Mechanisms of Action : The mechanism through which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells and inhibition of microbial growth through disruption of cellular processes.

1. Anticancer Studies

A study conducted on various oxadiazole derivatives highlighted that compounds similar to this compound showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.65 µM to 15 µM . The study utilized flow cytometry to demonstrate that these compounds induce apoptosis via caspase activation.

2. Antimicrobial Efficacy

In another research effort focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that the compound displayed effective inhibitory concentrations against E. coli and Staphylococcus aureus with MIC values as low as 0.0195 mg/mL . This suggests a strong potential for development into therapeutic agents for infectious diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructural FeaturesUnique Aspects
1-(4-methoxyphenyl)-3-(substituted phenyl)oxadiazoleOxadiazole ring with methoxy substitutionEnhanced solubility
N-(3-methoxyphenyl)benzamide derivativesBenzamide core with methoxy substitutionVariability in activity based on substitution

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